molecular formula C10H13ClN2O2 B2854736 ethyl 2-chloro-6-(propan-2-yl)pyrimidine-4-carboxylate CAS No. 2126177-53-3

ethyl 2-chloro-6-(propan-2-yl)pyrimidine-4-carboxylate

Cat. No.: B2854736
CAS No.: 2126177-53-3
M. Wt: 228.68
InChI Key: FLXZQLGCALRLFO-UHFFFAOYSA-N
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Description

ethyl 2-chloro-6-(propan-2-yl)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.68 g/mol. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely used in various fields due to their diverse biological and chemical properties.

Preparation Methods

The synthesis of ethyl 2-chloro-6-isopropylpyrimidine-4-carboxylate typically involves the reaction of 2-chloro-6-isopropylpyrimidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

ethyl 2-chloro-6-(propan-2-yl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common reagents used in these reactions include nucleophiles for substitution, acids or bases for hydrolysis, and reducing agents for reduction. Major products formed from these reactions include substituted pyrimidine derivatives, carboxylic acids, and alcohols.

Scientific Research Applications

ethyl 2-chloro-6-(propan-2-yl)pyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Pyrimidine derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Pyrimidine-based compounds are used in the development of pharmaceuticals for treating various diseases such as cancer and viral infections.

    Industry: This compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-6-isopropylpyrimidine-4-carboxylate depends on its specific application. In biological systems, pyrimidine derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function . The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Comparison with Similar Compounds

ethyl 2-chloro-6-(propan-2-yl)pyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:

    2-chloro-4,6-dimethylpyrimidine: Similar in structure but with different substituents, leading to different chemical and biological properties.

    2-chloro-4,6-diphenylpyrimidine: Contains phenyl groups instead of isopropyl, affecting its reactivity and applications.

The uniqueness of ethyl 2-chloro-6-isopropylpyrimidine-4-carboxylate lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 2-chloro-6-propan-2-ylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-4-15-9(14)8-5-7(6(2)3)12-10(11)13-8/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXZQLGCALRLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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